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Introduction
NS6180 is a potent and selective inhibitor of the intermediate-conductance calcium-activated

potassium channel, KCa3.1.[1][2] Discovered as a novel benzothiazinone, it represents a

distinct chemical scaffold compared to earlier KCa3.1 inhibitors like TRAM-34.[1] The KCa3.1

channel plays a crucial role in the regulation of T-cell activation, making it a promising

therapeutic target for autoimmune and inflammatory diseases.[1][2][3] This technical guide

provides an in-depth overview of the discovery, mechanism of action, and preclinical

development of NS6180, with a focus on quantitative data, experimental methodologies, and

relevant biological pathways.

Discovery and Chemical Profile
NS6180, with the chemical name 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-

3(4H)-one, was identified as a novel inhibitor of the KCa3.1 channel.[2] Unlike previous

inhibitors such as the triarylmethane TRAM-34, NS6180 belongs to the benzothiazinone class

of compounds.[1] This novel chemical structure presents a new avenue for the development of

KCa3.1-targeted therapies.[1]
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NS6180 exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel.[4] Its

binding site is located within the channel pore, where it interacts with the amino acid residues

Threonine 250 (T250) and Valine 275 (V275).[1][2][4] These are the same residues that confer

sensitivity to triarylmethane inhibitors.[1][2] By physically occluding the pore, NS6180 prevents

the efflux of potassium ions, which is a critical step in maintaining the membrane potential

required for sustained calcium influx and subsequent T-cell activation.[4]

Quantitative Preclinical Data
The preclinical development of NS6180 has been supported by a range of quantitative data

from in vitro and in vivo studies.

In Vitro Potency and Selectivity
NS6180 demonstrates high potency for the KCa3.1 channel with nanomolar efficacy. Its

selectivity has been profiled against a panel of other ion channels.

Parameter Value Assay System

IC50 (cloned human KCa3.1) 9 nM
Whole-cell patch clamp on

HEK293 cells

IC50 (endogenous human

KCa3.1)
15-20 nM

Erythrocyte Gárdos channel

assay

IC50 (endogenous mouse

KCa3.1)
15-20 nM

Erythrocyte Gárdos channel

assay

IC50 (endogenous rat KCa3.1) 15-20 nM
Erythrocyte Gárdos channel

assay

Selectivity
>100-fold selective over a

panel of other ion channels
Electrophysiological assays

Table 1: In Vitro Potency and Selectivity of NS6180.[1][2]
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NS6180 has been shown to effectively suppress T-cell activation and the production of key pro-

inflammatory cytokines.

Parameter Stimulation IC50 Assay System

Rat Splenocyte

Proliferation
Concanavalin A ~1 µM

[³H]-thymidine

incorporation

Rat Splenocyte

Proliferation
PMA + Ionomycin ~100-250 nM

[³H]-thymidine

incorporation

IL-2 Production PMA + Ionomycin < 25 nM ELISA

IFN-γ Production PMA + Ionomycin ~100 nM ELISA

IL-4 Production PMA + Ionomycin Minor effect ELISA

TNF-α Production PMA + Ionomycin Minor effect ELISA

IL-17 Production PMA + Ionomycin No effect ELISA

Table 2: Effects of NS6180 on T-Cell Function.[1]

In Vivo Efficacy in a Model of Inflammatory Bowel
Disease
NS6180 demonstrated significant efficacy in a rat model of dinitrobenzene sulfonic acid

(DNBS)-induced colitis, a model for inflammatory bowel disease (IBD).
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Treatment Group Dose Outcome

NS6180 3 mg/kg, b.i.d.

Significantly improved body

weight gain and reduced colon

weight

NS6180 10 mg/kg, b.i.d.

Significantly improved body

weight gain and reduced colon

weight

Sulfasalazine (control) 300 mg/kg, q.d.

Significantly improved body

weight gain and reduced colon

weight

Table 3: In Vivo Efficacy of NS6180 in DNBS-Induced Colitis in Rats.[1][2]

Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The activation of T-cells is a critical event in the adaptive immune response. It is initiated by the

interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This interaction

triggers a signaling cascade that leads to a sustained increase in intracellular calcium

concentration. The KCa3.1 channel plays a vital role in this process by facilitating potassium

efflux, which hyperpolarizes the cell membrane and maintains the electrochemical gradient

necessary for calcium entry through CRAC channels. NS6180, by blocking the KCa3.1

channel, disrupts this process, leading to reduced calcium signaling and subsequent inhibition

of T-cell activation and proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1680102?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3572569/
https://pubmed.ncbi.nlm.nih.gov/22891655/
https://www.benchchem.com/product/b1680102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (APC)

T-Cell

MHC-Antigen

TCR

Signal 1

Increased Intracellular [Ca²⁺]

Signal Transduction
CD28

KCa3.1 Channel CRAC Channel

Maintains Driving Force for

Ca²⁺ Influx

Opens
NFAT Activation Gene Expression

(IL-2, IFN-γ) T-Cell Proliferation

NS6180 Inhibits

Click to download full resolution via product page

T-Cell activation pathway and the inhibitory action of NS6180.

Experimental Workflow: DNBS-Induced Colitis Model
The in vivo efficacy of NS6180 was evaluated using a well-established rat model of

inflammatory bowel disease induced by dinitrobenzene sulfonic acid (DNBS). This model

mimics several features of human IBD.
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DNBS-Induced Colitis Study Workflow

Day 0: Acclimatization of Rats

Day 1: Induction of Colitis
(Intra-rectal DNBS administration)

Day 1: Start of Treatment

Days 1-7: Daily Dosing
(Vehicle, NS6180, or Sulfasalazine)

Daily Monitoring
(Body weight, clinical signs)

Day 8: Euthanasia and Tissue Collection

Analysis of Endpoints
(Colon weight, macroscopic damage score)

Click to download full resolution via product page

Experimental workflow for the DNBS-induced colitis model.

Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
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Cell Line: HEK293 cells stably expressing human KCa3.1 channels.

Recording: Whole-cell patch-clamp recordings were performed using an EPC-9 or EPC-10

amplifier.

External Solution (in mM): 144 NaCl, 5.4 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

Internal Solution (in mM): 144 KCl, 1 MgCl₂, 10 EGTA, 8.5 CaCl₂ (free [Ca²⁺] ~400 nM), 10

HEPES, pH 7.2.

Protocol: Cells were held at a holding potential of -80 mV. Ramps from -120 mV to +40 mV

over 200 ms were applied every 5 seconds to elicit KCa3.1 currents.

Data Analysis: The effect of NS6180 was quantified by measuring the reduction in the

outward current at a specific voltage. IC50 values were determined by fitting concentration-

response data to the Hill equation.[1]

T-Cell Proliferation Assay
Cells: Splenocytes isolated from rats or mice.

Stimulation: Cells were stimulated with either Concanavalin A (a mitogen) or a combination

of phorbol 12-myristate 13-acetate (PMA) and ionomycin (to bypass the TCR and directly

activate downstream signaling).

Treatment: Cells were incubated with various concentrations of NS6180.

Proliferation Measurement: After 48 hours of incubation, [³H]-thymidine was added to the

cultures for an additional 18 hours. The incorporation of [³H]-thymidine into the DNA of

proliferating cells was measured using a scintillation counter.

Data Analysis: The percentage of inhibition of proliferation was calculated relative to vehicle-

treated control cells.[1]

DNBS-Induced Colitis in Rats
Animals: Male Wistar rats.
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Induction of Colitis: Colitis was induced by a single intra-rectal administration of DNBS (30

mg in 50% ethanol).

Treatment: Animals were treated orally twice daily with NS6180 (3 or 10 mg/kg) or once daily

with sulfasalazine (300 mg/kg) for 7 consecutive days, starting on the day of DNBS

administration.

Endpoints:

Body weight: Monitored daily.

Macroscopic damage score: The colon was excised, and the severity of inflammation was

scored based on the extent of ulceration and inflammation.

Colon weight/length ratio: An indicator of colonic edema and inflammation.

Statistical Analysis: Differences between treatment groups were analyzed using appropriate

statistical tests, such as ANOVA followed by a post-hoc test.[1]

Pharmacokinetics
Pharmacokinetic studies in rats revealed that NS6180 has a plasma half-life of 3.8 hours.

However, oral and intraperitoneal administration resulted in low plasma exposure, indicating

very low bioavailability.[1] Despite this, significant efficacy was observed in the IBD model,

suggesting that local drug concentrations in the colon or high potency might be sufficient for its

therapeutic effect.[1][2]

Clinical Development Status
As of late 2025, there is no publicly available information from sources such as

ClinicalTrials.gov to indicate that NS6180 has entered human clinical trials. Its development

status beyond the initial preclinical studies is not known.

Conclusion
NS6180 is a potent and selective KCa3.1 channel inhibitor with a novel chemical scaffold. Its

ability to effectively suppress T-cell activation and demonstrate in vivo efficacy in a preclinical

model of inflammatory bowel disease highlights the therapeutic potential of targeting the
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KCa3.1 channel.[1][2][3] The detailed preclinical data and methodologies presented in this

guide provide a comprehensive resource for researchers and drug development professionals

interested in the further exploration of NS6180 and other KCa3.1 inhibitors for the treatment of

immune-mediated diseases. Further investigation into its pharmacokinetic properties and

potential for clinical development is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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